![molecular formula C19H16FN3O3S B2688996 N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921586-15-4](/img/structure/B2688996.png)
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
The compound is a derivative of 2-aminothiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring . Compounds with a 2-aminothiazole scaffold have been used in drug development due to their various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 4,5-substituted-2-aminothiazoles, have been synthesized by reacting acetophenone or cyclohexanone with thiourea in the presence of iodine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications
Antibacterial Activity
The compound has been investigated for its antibacterial potential. In vitro studies have evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . Further research could explore its mechanism of action and potential clinical applications.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . The specific targets can vary depending on the exact structure of the derivative.
Mode of Action
Thiazole nucleus, a part of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been known to exhibit various biological activities, including antimicrobial and anticancer activities .
properties
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-16-8-2-12(3-9-16)18(25)23-19-22-15(11-27-19)10-17(24)21-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNXODAMVPVMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide |
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